BenchChemオンラインストアへようこそ!

Skp Inhibitor C16

PKR Autophosphorylation Kinase Inhibition

Skp Inhibitor C16 (also designated PKR-IN-C16, Imidazolo-oxindole PKR inhibitor C16, CAS 608512-97-6) is a small-molecule imidazolo-oxindole derivative that functions as a selective, ATP-binding site-directed inhibitor of double-stranded RNA-dependent protein kinase (PKR, also known as EIF2AK2). C16 was identified as the first reported potent and selective PKR inhibitor and has been widely used to investigate PKR's role in cellular stress responses, neuroinflammation, apoptosis, and translational control.

Molecular Formula C20H14ClNO6S
Molecular Weight 431.8 g/mol
Cat. No. B3671120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkp Inhibitor C16
Molecular FormulaC20H14ClNO6S
Molecular Weight431.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OCC(=O)O
InChIInChI=1S/C20H14ClNO6S/c21-14-5-3-13(4-6-14)16(23)10-22-19(26)17(29-20(22)27)9-12-1-7-15(8-2-12)28-11-18(24)25/h1-9H,10-11H2,(H,24,25)/b17-9-
InChIKeyPROYNXVBTGKBIR-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Skp Inhibitor C16 (PKR Inhibitor): A Selective RNA-Dependent Protein Kinase Inhibitor for Neuroprotection and mRNA Translation Research


Skp Inhibitor C16 (also designated PKR-IN-C16, Imidazolo-oxindole PKR inhibitor C16, CAS 608512-97-6) is a small-molecule imidazolo-oxindole derivative that functions as a selective, ATP-binding site-directed inhibitor of double-stranded RNA-dependent protein kinase (PKR, also known as EIF2AK2) . C16 was identified as the first reported potent and selective PKR inhibitor and has been widely used to investigate PKR's role in cellular stress responses, neuroinflammation, apoptosis, and translational control [1]. The compound is brain-penetrant and exhibits neuroprotective, anti-inflammatory, and anti-tumor properties in both in vitro and in vivo models .

Why Substituting Skp Inhibitor C16 with Other eIF2α Kinase Inhibitors Yields Mechanistically Divergent Outcomes


Inhibitors targeting the integrated stress response (ISR) kinases—PKR, PERK, GCN2, and HRI—cannot be used interchangeably despite their shared downstream target eIF2α. C16 selectively inhibits PKR at its ATP-binding site (IC50 186–210 nM), but at higher micromolar concentrations it paradoxically activates GCN2, inducing eIF2α phosphorylation through an off-target mechanism [1]. This bidirectional ISR modulation is not observed with PERK-selective inhibitors (e.g., GSK2606414) or GCN2-selective inhibitors (e.g., A-92) at their respective target-specific concentrations . Furthermore, older PKR inhibitors such as 2-aminopurine exhibit millimolar-range potency against PKR and substantial off-target activity against other kinases, making them unsuitable for studies requiring selective PKR engagement . C16 is unique among PKR inhibitors in that it specifically inhibits the apoptotic PKR/eIF2α pathway without stimulating the proliferative mTOR/p70S6K signaling cascade—a functional selectivity profile not shared by genetic PKR knockout or siRNA approaches [2]. These mechanistic distinctions carry direct consequences for experimental design: substituting C16 with a PERK or GCN2 inhibitor will interrogate a different node of the ISR, while using 2-aminopurine introduces confounding kinase inhibition.

Quantitative Differentiation Evidence: Skp Inhibitor C16 vs. Closest Comparators


PKR Autophosphorylation Inhibition: C16 vs. 2-Aminopurine

C16 inhibits RNA-induced PKR autophosphorylation at nanomolar concentrations. Its IC50 of 186–210 nM represents an approximate 5,000- to 50,000-fold improvement in potency over 2-aminopurine, a first-generation PKR inhibitor that requires millimolar concentrations (reported IC50 ~10 mM for eukaryotic PKR) [1]. This dramatic potency differential means that at concentrations needed to achieve meaningful PKR inhibition, 2-aminopurine will simultaneously inhibit multiple other kinases and cellular processes, severely compromising experimental specificity.

PKR Autophosphorylation Kinase Inhibition

Pathway Selectivity: C16 Specifically Inhibits Apoptotic PKR/eIF2α Without Activating mTOR/p70S6K

In an in vivo model using 7-day-old rats with high brain PKR activation, acute systemic injection of C16 specifically inhibited the apoptotic PKR/eIF2α signaling pathway without stimulating the proliferative mTOR/p70S6K signaling mechanism [1]. This functional selectivity is critical because PKR inhibition carries an inherent risk of disinhibiting pro-proliferative and potentially tumorigenic pathways. C16's ability to decouple these two signaling arms distinguishes it from genetic PKR deletion, which eliminates all PKR functions indiscriminately . No other small-molecule PKR inhibitor has been explicitly demonstrated to possess this dual-pathway discrimination in vivo.

Neuroprotection Signaling Pathway Selectivity PKR/eIF2α

In Vivo Neuroprotection: C16 Reduces Infarct Volume and Apoptosis in Neonatal Hypoxia-Ischemia

In a neonatal rat model of hypoxia-ischemia (HI) brain injury, C16 postconditioning (100 μg/kg, intraperitoneal) significantly reduced infarct volume and apoptosis ratio compared to the HI group (C16 group vs. HI group, P < 0.01) [1]. C16 treatment also reduced proinflammatory cytokine mRNA expression (IL-1β, IL-6, TNF-α), partly through inhibiting NF-κB activation (C16 group vs. HI group, P < 0.05) [1]. These quantitative in vivo neuroprotection data are absent for alternative PKR inhibitors such as 2-aminopurine, which has not been validated in comparable neonatal brain injury models and lacks the brain-penetrant property required for CNS applications.

Neonatal Hypoxia-Ischemia Neuroprotection In Vivo Efficacy

mRNA Translation Enhancement: C16 Non-Linearly Boosts Unmodified mRNA Translation Exceeding Nucleoside-Modified mRNA

In mRNA transfection experiments, C16 treatment non-linearly enhanced translation of unmodified mRNA in mouse fibroblasts and dendritic cells to levels exceeding those achieved with nucleoside-modified mRNA alone [1]. Notably, C16 further enhanced translation even of nucleoside-modified and HPLC-purified mRNA [1]. This translation enhancement was dependent on C16's continuous presence and was extended in vivo through sustained release from mesoporous silica nanoparticles, resulting in significant tumor inhibition in an E.G7-OVA prophylactic tumor model [2]. In contrast, GCN2 inhibitor A-92 and PERK inhibitor GSK2606414 do not enhance mRNA translation but rather modulate the ISR in different directions, with GSK2606414 inhibiting and A-92 activating ISR pathways that can suppress translation [3].

mRNA Therapeutics Translation Enhancement Vaccine Development

In Vivo Anti-Tumor Activity: C16 Suppresses Hepatocellular Carcinoma Growth and Angiogenesis

In a study evaluating the therapeutic effects of C16 on hepatocellular carcinoma (HCC), C16 blocked tumor cell growth and angiogenesis in both in vitro (Huh7 cells) and in vivo (nude mouse subcutaneous xenograft) models [1]. The anti-tumor effect was mediated through decreased mRNA levels of several growth factors. This dual anti-proliferative and anti-angiogenic activity profile distinguishes C16 from other ISR kinase inhibitors: PERK inhibitor GSK2606414 has been shown to inhibit growth of specific tumor types (e.g., BxPC3 pancreatic xenografts) but via a fundamentally different mechanism involving ER stress modulation rather than growth factor suppression . The mechanistic divergence means that these compounds are not interchangeable in oncology research.

Hepatocellular Carcinoma Anti-Tumor Angiogenesis Inhibition

Neuroinflammatory Cytokine Suppression: C16 Prevents IL-1β Production in Acute Excitotoxic Model

In an acute excitotoxic rat model with a neuroinflammatory component, C16 prevented both apoptosis and IL-1β production [1]. The compound also rescued IL-1β production in the contralateral side, indicating systemic anti-inflammatory effects beyond the primary lesion site. This dual anti-apoptotic and anti-inflammatory activity is a direct consequence of PKR inhibition at the ATP-binding site. By contrast, the GCN2 inhibitor A-92 induces ISR activation that can paradoxically promote inflammatory signaling through PERK-mediated pathways, as demonstrated by recent findings that GCN2 inhibition leads to compensatory PERK activation [2]. This opposite effect on neuroinflammation underscores the non-interchangeability of ISR kinase inhibitors for neuroinflammatory disease modeling.

Neuroinflammation IL-1β Excitotoxicity

Evidence-Backed Application Scenarios for Skp Inhibitor C16 (PKR Inhibitor) in Research and Industrial Settings


Neuroprotection Research: Preclinical Models of Acute Brain Injury and Chronic Neurodegeneration

C16 is uniquely supported by multiple in vivo studies demonstrating neuroprotection in distinct brain injury models: neonatal hypoxia-ischemia (reduced infarct volume, P < 0.01 vs. control) [1], acute excitotoxicity (prevented apoptosis and IL-1β production) [2], HIV-gp120-induced cognitive impairment (restored discrimination index, down-regulated PKR/IRE1α/JNK pathway) [3], and β-amyloid-induced neuroinflammation (prevented NF-κB activation, decreased TNFα and IL-1β release) [4]. Its brain-penetrant property and specific inhibition of the apoptotic PKR/eIF2α pathway without mTOR/p70S6K stimulation make C16 the preferred tool compound for neuroscience groups studying PKR's role in neurodegeneration. No alternative PKR inhibitor has comparable breadth of in vivo neuroprotection validation.

mRNA Therapeutic and Vaccine Development: Enhancing Translation of Unmodified and Modified mRNA Constructs

C16 treatment during mRNA transfection non-linearly enhances translation of unmodified mRNA to levels exceeding that of nucleoside-modified mRNA, and further boosts translation of nucleoside-modified and HPLC-purified mRNA [1]. Sustained release of C16 from mesoporous silica nanoparticles significantly enhanced in vivo translation and expression kinetics of naked mRNA in all tested formats, resulting in potent tumor inhibition in a prophylactic E.G7-OVA model [1]. This application scenario is directly supported by quantitative evidence and is not achievable with PERK or GCN2 inhibitors, which modulate ISR in opposing directions. Industrial mRNA vaccine developers should procure C16 for translation enhancement studies.

Oncology Research: Investigating PKR-Mediated Tumor Growth and Angiogenesis in Hepatocellular Carcinoma

C16 demonstrated therapeutic efficacy in hepatocellular carcinoma by blocking tumor cell growth and angiogenesis through decreased mRNA levels of multiple growth factors in both in vitro (Huh7 cells) and in vivo (nude mouse xenograft) models [1]. This PKR-specific anti-tumor mechanism is distinct from the ER stress-mediated effects of PERK inhibitor GSK2606414, which operates through a different signaling pathway. Researchers investigating PKR as an oncogenic driver or therapeutic target in HCC and other PKR-overexpressing tumors should select C16 over other ISR kinase inhibitors to ensure target-specific interrogation.

Neuroinflammatory Disease Modeling: PKR-Dependent Cytokine Regulation in CNS Disorders

C16 effectively suppresses PKR-dependent neuroinflammation, as demonstrated by prevention of IL-1β production and apoptosis in an acute excitotoxic rat model [1] and inhibition of NF-κB activation with reduced IL-1β, IL-6, and TNF-α mRNA expression in neonatal hypoxia-ischemia [2]. Unlike GCN2 inhibitor A-92, which can paradoxically induce ISR through compensatory PERK activation, C16 provides clean PKR inhibition without confounding ISR activation at target-appropriate concentrations [3]. This makes C16 the procurement choice for studies requiring PKR-specific suppression of neuroinflammatory cytokine cascades.

Quote Request

Request a Quote for Skp Inhibitor C16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.